molecular formula C26H29N5O3 B11461536 10-(4-Ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

10-(4-Ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

Cat. No.: B11461536
M. Wt: 459.5 g/mol
InChI Key: IYKCNOVTKFJSKR-UHFFFAOYSA-N
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Description

10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of diazepino-purines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenylethyl group attached to a diazepino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the ethoxyphenyl, methyl, and phenylethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione stands out due to its unique diazepino-purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H29N5O3/c1-3-34-21-13-11-20(12-14-21)29-16-7-8-17-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)18-15-19-9-5-4-6-10-19/h4-6,9-14H,3,7-8,15-18H2,1-2H3

InChI Key

IYKCNOVTKFJSKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5

Origin of Product

United States

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